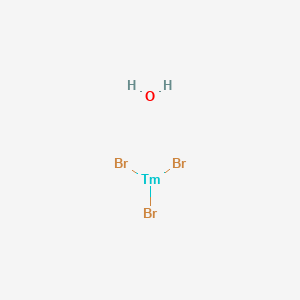
Tribromothulium;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromothulium;hydrate, also known as thulium tribromide hydrate, is a chemical compound with the molecular formula TmBr₃·xH₂O. It is a rare earth metal halide that contains thulium in its +3 oxidation state. This compound is typically found in a solid form and is known for its high purity and sensitivity to moisture .
Mecanismo De Acción
Tribromothulium hydrate, also known as Thulium bromide hydrate, is a compound with the chemical formula TmBr3·XH2O . It is a crystalline compound of one thulium atom and three bromine atoms
Mode of Action
It is known to be used as a reagent for the complexation of lanthanide bromides with aluminum bromide . This suggests that it may interact with these substances in a way that facilitates their reaction.
Result of Action
Its primary use is as a reagent in the complexation of lanthanide bromides with aluminum bromide , suggesting it may facilitate certain chemical reactions.
Action Environment
It is known to be hygroscopic , meaning it absorbs moisture from the air, which could potentially influence its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromothulium;hydrate can be synthesized through the reaction of thulium oxide (Tm₂O₃) with hydrobromic acid (HBr). The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{TmBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting thulium metal with bromine gas (Br₂) in a controlled environment. The reaction is exothermic and requires careful handling to prevent unwanted side reactions. The product is then purified and hydrated to obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Tribromothulium;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include other halides such as fluorine (F₂) and iodine (I₂).
Major Products Formed
Oxidation: Thulium(IV) compounds.
Reduction: Thulium(II) compounds.
Substitution: Mixed halide compounds such as TmBr₂F and TmBr₂I.
Aplicaciones Científicas De Investigación
Tribromothulium;hydrate has several scientific research applications, including:
Chemistry: Used as a reagent for the complexation of lanthanide bromides with aluminum bromide.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Studied for its potential therapeutic applications, including its use in cancer treatment.
Industry: Used in the development of advanced ceramic discharge lamps and metal halide lamps
Comparación Con Compuestos Similares
Similar Compounds
- Thulium(III) chloride (TmCl₃)
- Thulium(III) nitrate (Tm(NO₃)₃)
- Thulium(III) fluoride (TmF₃)
Uniqueness
Tribromothulium;hydrate is unique due to its specific bromide composition, which imparts distinct chemical and physical properties. Compared to other thulium halides, it has different solubility, reactivity, and stability characteristics, making it suitable for specific applications in research and industry .
Propiedades
IUPAC Name |
tribromothulium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCMZMWDFBQLO-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Tm](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OTm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

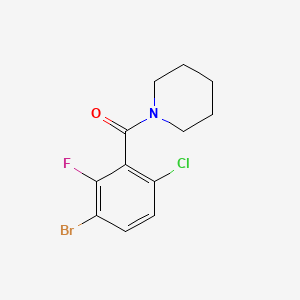
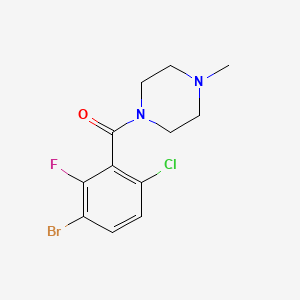
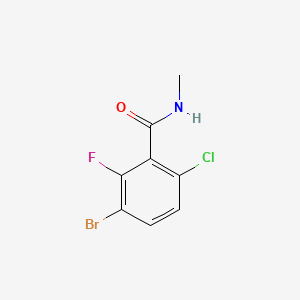
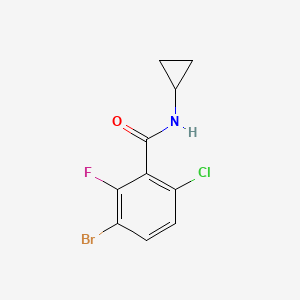
![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)
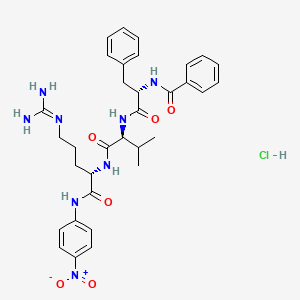
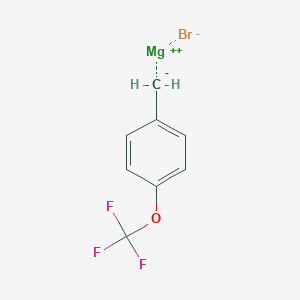
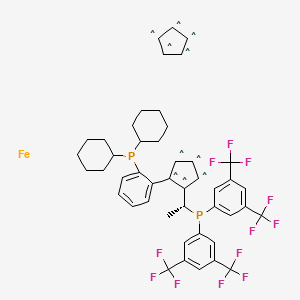
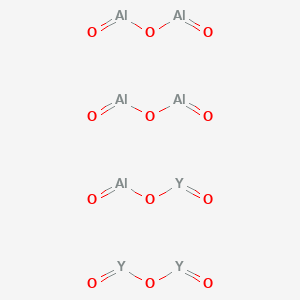
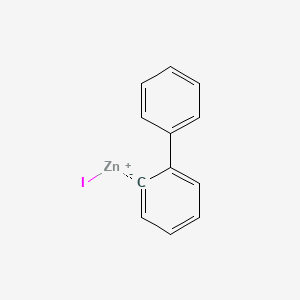
![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)
